CXCR4 antagonist 6

CXCR4 binding receptor affinity 12G5 antibody displacement

CXCR4 antagonist 6 (also referred to as compound is a small‑molecule antagonist of the C‑X‑C chemokine receptor type 4 (CXCR4). It belongs to a class of pyrrolidine‑based compounds designed to block the CXCR4/CXCL12 axis, which is implicated in cancer metastasis, inflammation, and HIV infection.

Molecular Formula C21H30N6
Molecular Weight 366.5 g/mol
Cat. No. B12401260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCXCR4 antagonist 6
Molecular FormulaC21H30N6
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C
InChIInChI=1S/C21H30N6/c1-16-6-4-8-22-21(16)19-7-5-9-27(19)15-18-14-20(24-17(2)23-18)26-12-10-25(3)11-13-26/h4,6,8,14,19H,5,7,9-13,15H2,1-3H3/t19-/m0/s1
InChIKeySJRFKTBEMQHUCF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CXCR4 Antagonist 6 (Compound 46): Pyrrolidine-Based Small Molecule CXCR4 Inhibitor with Subnanomolar Calcium Flux Suppression


CXCR4 antagonist 6 (also referred to as compound 46) is a small‑molecule antagonist of the C‑X‑C chemokine receptor type 4 (CXCR4) [1]. It belongs to a class of pyrrolidine‑based compounds designed to block the CXCR4/CXCL12 axis, which is implicated in cancer metastasis, inflammation, and HIV infection [2]. The compound displays potent binding to CXCR4 and effectively inhibits CXCL12‑induced cytosolic calcium flux .

Why CXCR4 Antagonist 6 Cannot Be Replaced by Generic CXCR4 Inhibitors: A Comparative Analysis of Key Functional Parameters


CXCR4 antagonists exhibit marked variability in binding affinity, functional inhibition of downstream signaling, metabolic stability, and off‑target safety profiles [1]. Compounds that appear similar on the basis of target class can differ by orders of magnitude in cellular potency (e.g., calcium flux inhibition) or exhibit divergent liver microsomal clearance, leading to fundamentally different in vivo exposures and therapeutic windows [2]. Therefore, selecting a specific antagonist such as CXCR4 antagonist 6 requires scrutiny of quantitative performance metrics against relevant comparators.

Quantitative Differentiation Evidence for CXCR4 Antagonist 6 Against In‑Class Comparators


CXCR4 Binding Affinity: Comparable Potency to AMD3100 in Direct 12G5 Antibody Displacement Assay

CXCR4 antagonist 6 displaces APC‑conjugated 12G5 antibody from CXCR4 with an IC50 of 79 nM [1]. This binding potency is of the same order of magnitude as the clinically used antagonist AMD3100 (plerixafor), which exhibits IC50 values ranging from 44 nM to 108 nM depending on the assay system . While not superior in absolute binding affinity, the compound achieves functional cellular antagonism at markedly lower concentrations (see next evidence item), indicating that receptor binding alone is an insufficient metric for procurement decisions.

CXCR4 binding receptor affinity 12G5 antibody displacement

Calcium Flux Inhibition: Subnanomolar Potency Significantly Outperforms AMD3100

Inhibition of CXCL12‑induced cytosolic calcium flux is a direct measure of functional antagonism at the CXCR4 receptor. CXCR4 antagonist 6 suppresses calcium flux with an IC50 of 0.25 nM [1]. In contrast, AMD3100 inhibits CXCL12‑mediated chemotaxis with an IC50 of 5.7 nM and has a reported calcium flux IC50 in the low nanomolar range (e.g., 2–20 nM) [2]. The ~23‑fold improvement in potency (0.25 nM vs. 5.7 nM) indicates that CXCR4 antagonist 6 achieves effective blockade of CXCL12‑triggered intracellular signaling at concentrations that are more than an order of magnitude lower than those required for the reference antagonist.

calcium flux CXCL12 signaling functional antagonism

Metabolic Stability: Substantial Improvement Over Earlier Pyrrolidine‑Based CXCR4 Antagonists

Many pyrrolidine‑based CXCR4 antagonists suffer from rapid clearance in liver microsomes, limiting their oral bioavailability and in vivo half‑life [1]. CXCR4 antagonist 6 was specifically engineered to address this liability and demonstrates "much improved metabolic stability in human and rat liver microsomes" compared to earlier compounds in the same chemical series [2]. While exact half‑life values are not reported in the abstract, the qualitative improvement is explicitly highlighted as a key advancement that distinguishes compound 46 from its structural predecessors.

ADME metabolic stability liver microsomes

Cardiac Safety Profile: hERG IC50 > 30 μM and Minimal CYP Inhibition

CXCR4 antagonist 6 was evaluated for off‑target liability at the hERG potassium channel, a common predictor of drug‑induced QT prolongation. The compound exhibited an IC50 > 30 μM in the hERG patch‑clamp assay, indicating a wide safety margin relative to its functional CXCR4 antagonism (IC50 = 0.25 nM) [1]. Additionally, the compound showed minimal inhibition of major cytochrome P450 (CYP) isozymes [2]. This favorable in vitro safety profile contrasts with several other CXCR4 antagonists that have been discontinued or require dose modification due to CYP‑mediated drug‑drug interactions or hERG concerns.

hERG CYP inhibition safety pharmacology

In Vivo Anti‑Metastatic Efficacy: Significant Reduction in Tumor Metastasis in a Murine Model

In a mouse model of cancer metastasis, CXCR4 antagonist 6 exhibited marked efficacy, significantly reducing metastatic burden [1]. While the primary publication does not provide a direct head‑to‑head comparison with another antagonist in the same model, the anti‑metastatic effect is a key functional outcome that differentiates the compound from less potent or less stable CXCR4 inhibitors. The combination of subnanomolar calcium flux inhibition, improved metabolic stability, and favorable safety profile collectively underpins this in vivo activity.

cancer metastasis in vivo efficacy xenograft model

Optimal Research and Industrial Applications for CXCR4 Antagonist 6 Based on Verified Performance Advantages


High‑Sensitivity Calcium Flux Assays for CXCR4 Signaling Studies

With an IC50 of 0.25 nM for inhibition of CXCL12‑induced cytosolic calcium flux, CXCR4 antagonist 6 is ideally suited for sensitive functional assays where low compound concentrations are required to achieve complete receptor blockade [1]. This subnanomolar potency reduces the risk of off‑target effects and allows more precise dissection of CXCR4‑dependent signaling pathways.

In Vivo Cancer Metastasis Models Requiring Improved Metabolic Stability

The enhanced metabolic stability of CXCR4 antagonist 6 in liver microsomes [2] makes it a preferred tool compound for chronic in vivo efficacy studies, where rapid clearance of earlier analogs would necessitate frequent dosing or limit achievable exposure. Its demonstrated anti‑metastatic activity in mice supports its use in oncology research focused on CXCR4‑driven tumor dissemination.

Preclinical Safety Profiling Studies with Reduced hERG and CYP Interference

The hERG IC50 > 30 μM and minimal CYP inhibition profile [3] render CXCR4 antagonist 6 an attractive candidate for experiments requiring clean background pharmacology. This is particularly valuable in combination studies where drug‑drug interactions mediated by CYP enzymes must be avoided, or in cardiac safety assessments where hERG liability could confound results.

Comparative Pharmacology of CXCR4 Antagonists with Divergent Functional Potencies

Because CXCR4 antagonist 6 exhibits moderate binding affinity (79 nM) yet exceptionally potent functional antagonism (0.25 nM calcium flux inhibition) , it serves as a valuable comparator for dissecting the relationship between receptor occupancy and downstream signaling. This property distinguishes it from antagonists like AMD3100, which show more linear correlations between binding and function.

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